Pseudomonine

説明

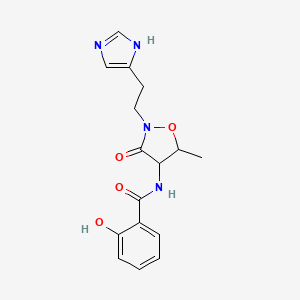

Structure

3D Structure

特性

CAS番号 |

172923-94-3 |

|---|---|

分子式 |

C16H18N4O4 |

分子量 |

330.34 g/mol |

IUPAC名 |

2-hydroxy-N-[2-[2-(1H-imidazol-5-yl)ethyl]-5-methyl-3-oxo-1,2-oxazolidin-4-yl]benzamide |

InChI |

InChI=1S/C16H18N4O4/c1-10-14(19-15(22)12-4-2-3-5-13(12)21)16(23)20(24-10)7-6-11-8-17-9-18-11/h2-5,8-10,14,21H,6-7H2,1H3,(H,17,18)(H,19,22) |

InChIキー |

XYEWTJQWOJBDBL-UHFFFAOYSA-N |

SMILES |

CC1C(C(=O)N(O1)CCC2=CN=CN2)NC(=O)C3=CC=CC=C3O |

正規SMILES |

CC1C(C(=O)N(O1)CCC2=CN=CN2)NC(=O)C3=CC=CC=C3O |

他のCAS番号 |

172923-94-3 |

同義語 |

pseudomonine |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Siderophore Pseudomonine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, biosynthesis, and function of Pseudomonine, a siderophore produced by certain species of Pseudomonas. Given the limited quantitative data available for this compound, this document also includes comparative data for the structurally and biosynthetically related siderophore, Pyochelin, to provide a functional context.

Chemical Structure and Properties of this compound

This compound is a secondary metabolite classified as an isoxazolidone with siderophoric (iron-chelating) activity. It is produced by fluorescent Pseudomonas species, such as P. fluorescens WCS374, particularly under iron-limiting conditions. Its primary known biological role is to sequester ferric iron (Fe³⁺) from the environment for uptake by the bacterium.

Table 1: Chemical Identity of this compound

| Property | Data | Reference(s) |

| Molecular Formula | C₁₆H₁₈N₄O₄ | [1][2] |

| Molecular Weight | 330.34 g/mol | [2] |

| IUPAC Name | 2-hydroxy-N-[2-[2-(1H-imidazol-5-yl)ethyl]-5-methyl-3-oxo-1,2-oxazolidin-4-yl]benzamide | [2] |

| Canonical SMILES | CC1ON(CCc2cnc[nH]2)C(=O)C1NC(=O)c1ccccc1O | [1] |

| InChI Key | XYEWTJQWOJBDBL-UHFFFAOYSA-N | [1] |

| CAS Registry Number | 172923-94-3 | [1] |

Figure 1: 2D Chemical Structure of this compound. Source: PubChem CID 177258.

Biosynthesis of this compound

The biosynthesis of this compound is intrinsically linked to that of salicylic acid (SA). The genetic basis for its production is located in the pmsCEAB gene cluster found in Pseudomonas fluorescens WCS374.[3] The pathway begins with chorismate, a key intermediate in the shikimate pathway.

The key enzymes encoded by the pms cluster are:

-

PmsC and PmsB: These enzymes show homology with chorismate-utilizing enzymes and are responsible for converting chorismate into salicylic acid.[3]

-

PmsE: This protein shares similarities with enzymes involved in the biosynthesis of other siderophores, suggesting its role in the subsequent modification and assembly of the this compound molecule.[3]

-

PmsA: A putative histidine decarboxylase, which likely provides the histamine-derived portion of the final structure.[3]

The proposed biosynthetic pathway involves the conversion of chorismate to salicylic acid, which is then coupled with a moiety derived from histidine and other precursors to form the final isoxazolidone structure.

Mechanism of Action: Siderophore-Mediated Iron Uptake

Like all siderophores, the primary function of this compound is to acquire iron for the bacterium from the surrounding environment, where it often exists in the highly insoluble ferric (Fe³⁺) form. The process is a critical virulence factor for many pathogenic bacteria.

The mechanism involves several key steps:

-

Secretion: Under iron-deficient conditions, Pseudomonas synthesizes and secretes this compound into the extracellular space.

-

Chelation: this compound, with its high affinity for ferric iron, captures Fe³⁺ ions, forming a stable Ferric-Pseudomonine complex.

-

Recognition and Transport: The Ferric-Pseudomonine complex is recognized by a specific outer membrane receptor on the bacterial surface.

-

Uptake: The transport of the complex across the outer membrane is an energy-dependent process that relies on the TonB-ExbB-ExbD protein complex, which transduces the proton motive force of the cytoplasmic membrane to power the uptake.

-

Iron Release: Once inside the periplasm, iron is released from the siderophore, often through a reduction from Fe³⁺ to Fe²⁺. The free iron is then transported into the cytoplasm for use in various metabolic processes, while the apo-siderophore may be recycled.

Quantitative Data

Table 2: Quantitative Activity Data for this compound

| Parameter | Value |

| Ferric Iron (Fe³⁺) Stability Constant | Not reported in literature. |

| Minimum Inhibitory Concentration (MIC) | Not reported in literature. |

Table 3: Comparative Quantitative Activity Data for Pyochelin

| Parameter | Value | Target Organism(s) | Reference(s) |

| pFe (at pH 7.4)¹ | 16.0 | - | [4] |

| Fe³⁺ Stability Constant (2:1 complex) ² | 2 x 10⁵ M⁻¹ | - | [1][5] |

| Cu²⁺ Stability Constant (pCu at pH 7.4) | 14.9 | - | [4] |

| Zn²⁺ Stability Constant (pZn at pH 7.4) | 11.8 | - | [4] |

| Minimum Inhibitory Concentration (MIC) | 3.13 µg/mL | Enterococcus strains | [3] |

| Minimum Inhibitory Concentration (MIC) | 6.26 µg/mL | Staphylococcus strains | [3] |

| Minimum Bactericidal Concentration (MBC) | 6.26 µg/mL | Enterococcus strains | [3] |

¹pFe = -log[Fe³⁺] at pH 7.4 with 10 µM total ligand and 1 µM total iron. A higher pFe value indicates stronger iron binding. ²Determined in ethanol; the value may be higher in aqueous media.[5]

The antimicrobial activity of Pyochelin is attributed to its ability to generate reactive oxygen species (ROS), a mechanism distinct from simple iron competition.[6]

Experimental Protocols

Protocol for Siderophore Isolation and Purification

This generalized protocol is based on standard methods for isolating siderophores like this compound from bacterial cultures.

-

Culturing: Inoculate Pseudomonas fluorescens (e.g., strain WCS374) in an iron-deficient medium (e.g., succinate medium). Incubate for 48-72 hours at 28-30°C with shaking to promote aeration and growth.

-

Harvesting: Centrifuge the culture at high speed (e.g., 10,000 x g for 20 minutes) to pellet the bacterial cells.

-

Supernatant Collection: Carefully decant and collect the cell-free supernatant, which contains the secreted siderophores.

-

Extraction: Acidify the supernatant to pH ~2.0 with concentrated HCl. Perform a liquid-liquid extraction using a non-polar organic solvent like ethyl acetate. The siderophores will partition into the organic phase. Repeat the extraction 2-3 times.

-

Concentration: Pool the organic phases and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Purification: Resuspend the crude extract in a minimal volume of a suitable solvent (e.g., methanol). Purify the siderophores using column chromatography (e.g., silica gel) or High-Performance Liquid Chromatography (HPLC) with a suitable solvent gradient to separate this compound from other metabolites.

Protocol for Structural Characterization

-

Mass Spectrometry (MS):

-

Prepare a dilute solution of the purified compound in a suitable solvent (e.g., methanol/water).

-

Analyze using High-Resolution Mass Spectrometry (HRMS), such as FT-ICR or Orbitrap, coupled with an electrospray ionization (ESI) source.

-

Acquire the mass spectrum in both positive and negative ion modes.

-

The high-resolution data will provide an accurate mass measurement, from which the exact molecular formula (e.g., C₁₆H₁₈N₄O₄) can be determined.

-

Perform tandem MS (MS/MS) to obtain fragmentation patterns, which can help elucidate structural motifs.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve a sufficient quantity (typically 1-5 mg) of the highly purified compound in a deuterated solvent (e.g., CD₃OD, DMSO-d₆).

-

Acquire a suite of 1D and 2D NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher).

-

1D ¹H NMR: Identifies the number and type of protons in the molecule.

-

1D ¹³C NMR: Identifies the number and type of carbon atoms.

-

2D COSY (Correlation Spectroscopy): Reveals proton-proton (¹H-¹H) couplings through bonds, helping to connect adjacent protons in spin systems.

-

2D HSQC/HMQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons (¹H-¹³C), assigning protons to their respective carbons.

-

2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for connecting different fragments of the molecule and establishing the overall carbon skeleton.

-

Integrate the data from all spectra to assemble the final chemical structure.

-

Protocol for Siderophore Activity (CAS Assay)

The Chrome Azurol S (CAS) assay is a universal colorimetric method for detecting and quantifying siderophore activity. It works on the principle of competition for iron between the CAS-iron dye complex and the siderophore.

-

Preparation of CAS Assay Solution:

-

Solution 1 (Dye): Dissolve 60.5 mg of Chrome Azurol S in 50 mL of deionized water.

-

Solution 2 (Iron): Dissolve 2.7 mg of FeCl₃·6H₂O in 10 mL of 10 mM HCl.

-

Solution 3 (Detergent): Dissolve 72.9 mg of hexadecyltrimethylammonium bromide (HDTMA) in 40 mL of deionized water.

-

Slowly add Solution 1 to Solution 3 while stirring. Then, slowly add Solution 2 to the mixture. The resulting solution will be dark blue. Autoclave and store in the dark.

-

-

Qualitative Plate Assay:

-

Prepare an appropriate iron-deficient agar medium. After autoclaving and cooling to ~50°C, add the CAS assay solution to the medium (typically 1 part CAS solution to 9 parts medium).

-

Pour the blue agar plates and allow them to solidify.

-

Spot-inoculate the test bacterium onto the plate.

-

Incubate at the appropriate temperature for 24-72 hours.

-

Result: A color change from blue to orange/yellow around a colony indicates the production of siderophores, as they strip the iron from the CAS dye.

-

-

Quantitative Liquid Assay:

-

Prepare a reaction mixture in a microtiter plate or cuvette containing the cell-free bacterial supernatant (containing this compound) and the CAS assay solution.

-

Incubate for a defined period (e.g., 20 minutes).

-

Measure the decrease in absorbance at 630 nm using a spectrophotometer.

-

The amount of siderophore produced is inversely proportional to the absorbance and can be quantified relative to a reference (the uninoculated medium) and expressed in "% siderophore units".

-

References

- 1. mdpi.com [mdpi.com]

- 2. Antibiotic Resistance Properties among Pseudomonas spp. Associated with Salmon Processing Environments [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Pyochelin, a siderophore of Pseudomonas aeruginosa: Physicochemical characterization of the iron(iii), copper(ii) and zinc(ii) complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 5. The Pseudomonas aeruginosa Pyochelin-Iron Uptake Pathway and Its Metal Specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Catecholate Siderophores Protect Bacteria from Pyochelin Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Isolation of Pseudomonine from Pseudomonas fluorescens

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pseudomonine is a notable secondary metabolite produced by select strains of Pseudomonas fluorescens, a ubiquitous Gram-negative bacterium. First identified as an isoxazolidone with potent siderophoric (iron-chelating) activity, this compound has garnered interest for its potential applications in biocontrol and as a novel therapeutic scaffold. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound. It includes detailed experimental protocols derived from seminal research, quantitative data presented for comparative analysis, and visualizations of key experimental and biosynthetic pathways to facilitate a deeper understanding for researchers in natural product chemistry, microbiology, and drug development.

Introduction: The Discovery of a Novel Siderophore

The discovery of this compound arose from investigations into the diverse metabolic capabilities of Pseudomonas fluorescens. Specifically, it was isolated from the iron-deficient culture broth of P. fluorescens strain AH2, which itself was identified from the surface of spoiled Nile Perch from Lake Victoria.[1][2] This discovery highlighted the production of a second siderophore by this bacterium, in addition to the more commonly known pyoverdines. Structurally, this compound is characterized as an isoxazolidone derivative containing a salicylic acid moiety, which is crucial for its iron-chelating function.[1]

The biological significance of this compound lies in its role as a siderophore, a class of small, high-affinity iron-chelating compounds secreted by microorganisms to scavenge for iron in environments where it is a limiting nutrient. This iron acquisition system is vital for bacterial survival and pathogenesis. Furthermore, the unique chemical structure of this compound makes it a subject of interest for synthetic chemists and drug discovery programs.

Experimental Protocols

This section details the methodologies for the cultivation of Pseudomonas fluorescens, and the subsequent isolation and purification of this compound.

Bacterial Strain and Culture Conditions

The production of this compound is intrinsically linked to iron availability; therefore, cultivation in an iron-deficient medium is critical.

-

Bacterial Strain: Pseudomonas fluorescens (e.g., strain AH2 or WCS374).

-

Culture Medium: A suitable iron-deficient medium, such as a modified King's B medium or a minimal succinate medium, is recommended. For example, a standard succinate medium can be prepared as follows:

-

K₂HPO₄: 6.0 g/L

-

KH₂PO₄: 3.0 g/L

-

(NH₄)₂SO₄: 1.0 g/L

-

MgSO₄·7H₂O: 0.2 g/L

-

Succinic acid: 4.0 g/L

-

pH adjusted to 7.0 with NaOH.

-

-

Inoculation and Incubation:

-

Prepare a seed culture by inoculating a suitable liquid medium (e.g., Nutrient Broth) with a single colony of P. fluorescens. Incubate at 25-30°C with shaking until turbid.

-

Inoculate the iron-deficient medium with the seed culture (e.g., 1% v/v).

-

Incubate the production culture at 25-30°C with vigorous shaking for 48-72 hours. The expression of siderophores is often maximal during the stationary phase of growth.[3]

-

Isolation and Purification of this compound

The following protocol is a composite methodology based on established procedures for the isolation of siderophores from bacterial cultures.

-

Harvesting and Extraction:

-

Centrifuge the bacterial culture at high speed (e.g., 10,000 x g for 20 minutes) to pellet the cells.

-

Collect the supernatant, which contains the secreted secondary metabolites.

-

Acidify the supernatant to a pH of approximately 2.0 using a strong acid (e.g., 6M HCl).

-

Perform a liquid-liquid extraction of the acidified supernatant with an equal volume of ethyl acetate. Repeat this extraction three times to maximize the recovery of this compound.

-

Pool the ethyl acetate fractions and dry them over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Chromatographic Purification:

-

Column Chromatography:

-

The crude extract can be subjected to column chromatography on silica gel for initial fractionation.[4]

-

Elute the column with a gradient of solvents, such as a hexane-benzene mixture, to separate compounds based on polarity.[4]

-

Collect fractions and monitor by thin-layer chromatography (TLC) to identify those containing this compound.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Further purification is typically achieved using reversed-phase HPLC.[5]

-

A C18 column is commonly used for the separation of such metabolites.

-

A typical elution gradient might involve a mobile phase of water (A) and acetonitrile (B), both often acidified with a small amount of trifluoroacetic acid (TFA) or formic acid.

-

The gradient can be programmed, for example, from 15% B to 50% B over 15 minutes, followed by a wash with 100% B.[5]

-

Monitor the elution profile using a UV detector, as the aromatic components of this compound will absorb UV light.

-

Collect the peak corresponding to this compound for subsequent analysis.

-

-

Data Presentation: Physicochemical and Spectroscopic Properties

The structural elucidation of this compound was accomplished through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₈N₄O₄ | [1] |

| Molecular Weight | 330.13 g/mol | [1] |

| Appearance | Yellowish compound | Inferred from siderophore characteristics |

| Key Structural Moieties | Isoxazolidone, Salicylate, Histamine | [1] |

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound

Note: The following data is a representative compilation based on published spectra for this compound and its analogues. Chemical shifts (δ) are given in ppm. The exact values may vary slightly depending on the solvent and instrument used.

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Salicylate Moiety | ||

| 2' | 6.95 (d) | 117.5 |

| 3' | 7.45 (t) | 134.0 |

| 4' | 6.90 (t) | 119.0 |

| 5' | 7.85 (d) | 130.0 |

| 6' | - | 115.0 |

| 1' | - | 162.0 |

| 7' (C=O) | - | 170.0 |

| Isoxazolidone-Histamine Core | ||

| 2 | 4.50 (m) | 78.0 |

| 3 | 4.20 (m) | 55.0 |

| 4 (CH₂) | 3.00 (m) | 28.0 |

| 5 (CH₂) | 2.80 (m) | 45.0 |

| 6 | 7.60 (s) | 135.0 |

| 8 | 6.80 (s) | 117.0 |

| 9 (CH₃) | 1.30 (d) | 18.0 |

| C=O | - | 175.0 |

Mandatory Visualizations

Experimental Workflow for this compound Isolation

Caption: Workflow for the isolation and purification of this compound.

Biosynthetic Pathway of this compound

The biosynthesis of this compound in P. fluorescens WCS374 is orchestrated by the pmsCEAB gene cluster.[6][7][8][9] The pathway initiates from chorismate, a key intermediate in the shikimate pathway.

References

- 1. scielo.br [scielo.br]

- 2. Pseudomonas - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Pseudomonas fluorescens - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Analysis of the pmsCEAB Gene Cluster Involved in Biosynthesis of Salicylic Acid and the Siderophore this compound in the Biocontrol Strain Pseudomonas fluorescens WCS374 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Does Pseudomonas aeruginosa use intercellular signalling to build biofilm communities? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Pseudomonine Siderophore Biosynthesis Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudomonine is a siderophore produced by certain strains of Pseudomonas fluorescens, such as the biocontrol strain WCS374, to facilitate iron acquisition in iron-limited environments. As a high-affinity iron chelator, this compound plays a crucial role in the bacterium's survival and its interactions with other microorganisms and host plants. The biosynthesis of this complex molecule involves a sophisticated enzymatic pathway encoded by the pms gene cluster. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, including its genetic organization, enzymatic steps, regulatory mechanisms, and relevant experimental methodologies.

Genetic Organization of the this compound Biosynthesis Gene Cluster

The biosynthesis of this compound is orchestrated by the pms gene cluster. In Pseudomonas fluorescens WCS374, this cluster has been identified and characterized. The core genes involved in the synthesis of the this compound backbone are organized in an operon, pmsCEAB.[1] Other genes, including those encoding non-ribosomal peptide synthetases (NRPSs), are also part of the larger pms cluster.

Table 1: Genes of the pms Cluster and Their Putative Functions

| Gene | Encoded Protein | Putative Function in this compound Biosynthesis |

| pmsC | Isochorismate synthase | Catalyzes the conversion of chorismate to isochorismate, the first step in the biosynthesis of the salicylic acid moiety.[1] |

| pmsB | Isochorismate-pyruvate lyase | Catalyzes the conversion of isochorismate to salicylic acid and pyruvate.[1] |

| pmsA | Histidine decarboxylase | Catalyzes the decarboxylation of L-histidine to produce histamine, a precursor of the this compound molecule.[1] |

| pmsE | Non-ribosomal peptide synthetase (NRPS) | Involved in the activation and incorporation of precursor molecules (salicylic acid, histamine, and others) into the growing this compound structure. |

| pmsD | Non-ribosomal peptide synthetase (NRPS) | Likely involved in the assembly of the peptide backbone of this compound. |

| pmsG | Non-ribosomal peptide synthetase (NRPS) | Likely involved in the assembly of the peptide backbone of this compound. |

| pmsF | Putative formyltransferase | Potentially involved in the formylation of a precursor molecule. |

The this compound Biosynthesis Pathway

The biosynthesis of this compound is a multi-step process that begins with the synthesis of its precursor molecules: salicylic acid and histamine. These precursors are then assembled by a series of enzymes, including non-ribosomal peptide synthetases (NRPSs).

Precursor Biosynthesis

-

Salicylic Acid Synthesis: The pathway initiates with the conversion of chorismate, a key intermediate in the shikimate pathway, to salicylic acid. This two-step process is catalyzed by the enzymes PmsC and PmsB.

-

Histamine Synthesis: The second precursor, histamine, is synthesized from the amino acid L-histidine through a decarboxylation reaction catalyzed by the enzyme PmsA, a histidine decarboxylase.[1]

Assembly by Non-Ribosomal Peptide Synthetases (NRPSs)

The assembly of the final this compound molecule from its precursors is carried out by a series of multi-domain enzymes known as non-ribosomal peptide synthetases (NRPSs), including PmsE, PmsD, and PmsG. These enzymes function as an assembly line, activating and sequentially adding the precursor molecules to form the final complex structure. The exact order of assembly and the specific roles of each NRPS module are still under investigation.

Regulation of this compound Biosynthesis

The production of this compound is tightly regulated in response to iron availability. Under iron-replete conditions, the expression of the pms gene cluster is repressed, while under iron-limiting conditions, its expression is induced. This regulation is primarily mediated by the Ferric Uptake Regulator (Fur) protein.

In the presence of ferrous iron (Fe²⁺), the Fur protein binds to specific DNA sequences known as "Fur boxes" or "iron boxes" located in the promoter region of iron-regulated genes, including the pms operon. This binding blocks the transcription of these genes.[1] When iron is scarce, the Fur protein does not bind to DNA, allowing for the transcription of the pms genes and the subsequent biosynthesis of this compound. Two putative iron boxes have been identified upstream of the pmsC gene in P. fluorescens WCS374.[1]

Quantitative Data

Quantitative analysis of this compound production and the kinetics of its biosynthetic enzymes are crucial for understanding the efficiency of the pathway. The following tables summarize available quantitative data. It is important to note that specific kinetic data for the Pms enzymes are limited, and thus, data from homologous enzymes are provided as representative values.

Table 2: this compound Production by Pseudomonas fluorescens WCS374r

| Condition | This compound Production (µM) | Reference |

| Iron-limited SSM medium | ~120 | [2] |

| Iron-supplemented medium | Not detected | [2] |

Table 3: Representative Enzyme Kinetic Parameters

| Enzyme (Homolog) | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| PchA (P. aeruginosa) | Chorismate | 42 ± 2 | 0.00070 ± 0.00001 | 17 ± 1 | [3] |

| PchB (P. aeruginosa) | Isochorismate | - | - | - | [3] |

| AtICS1 (A. thaliana) | Chorismate | 41.5 | 0.645 | 1.55 x 104 | [1] |

Note: PchA is a homolog of PmsC, and PchB is a homolog of PmsB. AtICS1 is an isochorismate synthase.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the this compound biosynthesis pathway.

Quantification of Siderophore Production (Chrome Azurol S - CAS Assay)

The CAS assay is a universal method for detecting and quantifying siderophores.

Materials:

-

CAS agar plates or CAS solution

-

Bacterial culture supernatant

-

Spectrophotometer

Protocol (Liquid Assay):

-

Grow the bacterial strain in iron-limited medium.

-

Centrifuge the culture to pellet the cells and collect the supernatant.

-

Mix the culture supernatant with an equal volume of CAS assay solution.

-

Incubate the mixture at room temperature for a specified time (e.g., 20 minutes).

-

Measure the absorbance at 630 nm.

-

Calculate the percentage of siderophore units using the formula: [(Ar - As) / Ar] * 100, where Ar is the absorbance of the reference (medium + CAS solution) and As is the absorbance of the sample (supernatant + CAS solution).

Construction of a Gene Knockout Mutant (e.g., pmsB)

Creating gene-specific knockout mutants is essential for functional analysis. This protocol describes a general method using a suicide vector and homologous recombination.

Materials:

-

P. fluorescens WCS374 genomic DNA

-

Suicide vector (e.g., pEX18Tc)

-

E. coli cloning and donor strains

-

Primers for amplifying flanking regions of pmsB

-

Restriction enzymes and DNA ligase

-

Antibiotics and sucrose for selection

Protocol:

-

Construct the knockout vector:

-

Amplify the upstream and downstream flanking regions of the pmsB gene from P. fluorescens WCS374 genomic DNA using PCR.

-

Clone these flanking regions into a suicide vector, creating an in-frame deletion of the pmsB gene.

-

-

Conjugation:

-

Transform the knockout vector into an E. coli donor strain.

-

Mate the donor strain with the recipient P. fluorescens WCS374.

-

-

Selection of Single Crossovers (Merodiploids):

-

Select for P. fluorescens cells that have integrated the suicide vector into their chromosome by plating on a medium containing an antibiotic to which the vector confers resistance.

-

-

Selection of Double Crossovers (Knockout Mutants):

-

Culture the merodiploids in a medium without antibiotic selection.

-

Plate the culture on a medium containing sucrose. The sacB gene on the suicide vector confers sucrose sensitivity, so only cells that have lost the vector through a second crossover event will survive.

-

-

Verification:

-

Screen the sucrose-resistant colonies by PCR and DNA sequencing to confirm the deletion of the pmsB gene.

-

Heterologous Expression and Purification of a His-tagged Pms Protein (e.g., PmsC)

Recombinant production of biosynthetic enzymes allows for their detailed biochemical characterization.

Materials:

-

Expression vector (e.g., pET vector)

-

E. coli expression strain (e.g., BL21(DE3))

-

Primers for amplifying the pmsC gene

-

IPTG for induction

-

Ni-NTA affinity chromatography column

-

Buffers for lysis, washing, and elution

Protocol:

-

Cloning:

-

Amplify the pmsC gene from P. fluorescens WCS374 genomic DNA and clone it into an expression vector containing a His-tag sequence.

-

-

Expression:

-

Transform the expression vector into an E. coli expression strain.

-

Grow the culture to mid-log phase and induce protein expression with IPTG.

-

-

Lysis:

-

Harvest the cells by centrifugation and resuspend them in lysis buffer.

-

Lyse the cells by sonication or using a French press.

-

-

Purification:

-

Clarify the lysate by centrifugation.

-

Load the supernatant onto a Ni-NTA column.

-

Wash the column with wash buffer to remove unbound proteins.

-

Elute the His-tagged PmsC protein with elution buffer containing imidazole.

-

-

Analysis:

-

Analyze the purified protein by SDS-PAGE to confirm its size and purity.

-

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

qRT-PCR is used to quantify the expression levels of the pms genes under different conditions.

Materials:

-

RNA extraction kit

-

Reverse transcriptase

-

qPCR instrument and reagents (e.g., SYBR Green)

-

Primers specific for the target pms gene and a housekeeping gene

Protocol:

-

RNA Extraction:

-

Grow P. fluorescens under the desired conditions (e.g., iron-replete vs. iron-limited).

-

Extract total RNA from the bacterial cells.

-

-

cDNA Synthesis:

-

Synthesize cDNA from the extracted RNA using reverse transcriptase.

-

-

qPCR:

-

Perform qPCR using primers for the target pms gene and a housekeeping gene for normalization.

-

-

Data Analysis:

-

Calculate the relative expression of the target gene using the ΔΔCt method.

-

LC-MS/MS Analysis of this compound

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the identification and characterization of secondary metabolites like this compound.

Materials:

-

LC-MS/MS system

-

C18 reverse-phase column

-

Solvents for mobile phase (e.g., water, acetonitrile, formic acid)

-

Bacterial culture supernatant

Protocol:

-

Sample Preparation:

-

Grow P. fluorescens in iron-limited medium and collect the supernatant.

-

Filter the supernatant to remove any remaining cells.

-

-

LC Separation:

-

Inject the sample onto a C18 column.

-

Separate the metabolites using a gradient of water and acetonitrile, both typically containing a small amount of formic acid.

-

-

MS/MS Analysis:

-

Analyze the eluting compounds using an electrospray ionization (ESI) source in positive ion mode.

-

Perform tandem mass spectrometry (MS/MS) on the ion corresponding to the mass of this compound to obtain its fragmentation pattern.

-

-

Data Analysis:

-

Analyze the fragmentation pattern to confirm the structure of this compound.

-

Conclusion

The this compound biosynthesis pathway in Pseudomonas fluorescens is a fascinating and complex process that is critical for the bacterium's ability to thrive in iron-poor environments. This technical guide has provided a detailed overview of the genetic and biochemical basis of this pathway, its regulation, and the experimental methods used for its study. A deeper understanding of this pathway not only sheds light on microbial iron metabolism but also opens avenues for the development of novel antimicrobial agents and plant-growth-promoting strategies. Further research is needed to fully elucidate the intricate details of the NRPS-mediated assembly and to explore the full biotechnological potential of this compound and its biosynthetic machinery.

References

The pmsCEAB Gene Cluster: A Technical Guide to its Role in Pseudomonine Production

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the pmsCEAB gene cluster and its central role in the biosynthesis of pseudomonine, a siderophore produced by Pseudomonas fluorescens. This document synthesizes current knowledge on the genetic organization, regulation, and function of this cluster, offering detailed experimental protocols and quantitative data to support further research and development in areas such as biocontrol and novel antimicrobial strategies.

Introduction to this compound and the pmsCEAB Gene Cluster

Pseudomonas fluorescens WCS374 is a plant growth-promoting rhizobacterium that produces multiple siderophores to chelate iron from the environment.[1] While the fluorescent siderophore pseudobactin is well-characterized, this bacterium also synthesizes a second siderophore, this compound. The biosynthesis of this compound is intrinsically linked to the production of salicylic acid, a known plant defense signal.[1][2]

The genetic locus responsible for this compound synthesis is the pmsCEAB gene cluster.[1][2] This cluster is organized as an operon, with the four genes—pmsC, pmsE, pmsA, and pmsB—being cotranscribed.[1] The expression of this operon is tightly regulated by iron availability, a common feature for genes involved in siderophore biosynthesis.[1][2]

Genetic Organization and Function of the pmsCEAB Operon

The pmsCEAB gene cluster is comprised of four open reading frames (ORFs) that encode the enzymatic machinery required for this compound assembly. The functions of the individual genes, as inferred from sequence homology and mutant analysis, are detailed below.[1][2]

| Gene | Encoded Protein (Putative Function) | Role in this compound Biosynthesis |

| pmsC | Isochorismate synthase | Catalyzes the conversion of chorismate to isochorismate, the first step in salicylic acid synthesis.[1][2] |

| pmsE | Siderophore synthetase | Likely involved in the activation and condensation of the precursor molecules (salicylic acid and histamine) to form the this compound backbone.[1][2] |

| pmsA | Histidine decarboxylase | Catalyzes the decarboxylation of histidine to produce histamine, a key structural component of this compound.[1] |

| pmsB | Isochorismate-pyruvate lyase | Catalyzes the conversion of isochorismate to salicylic acid and pyruvate, the final step in the synthesis of the salicylic acid moiety.[1][2] |

Regulation of pmsCEAB Gene Expression

The expression of the pmsCEAB operon is primarily regulated by the concentration of iron in the environment. Under iron-limiting conditions, the expression of the operon is induced to facilitate the production of this compound for iron acquisition.[1] This regulation is mediated by the Ferric Uptake Regulator (Fur) protein. In many bacteria, Fur acts as a repressor in the presence of iron by binding to specific DNA sequences known as "Fur boxes" or "iron boxes" in the promoter regions of iron-regulated genes.[3][4] Two predicted iron boxes have been identified upstream of the pmsC gene, suggesting a direct repression by the Fur-Fe²⁺ complex under iron-replete conditions.[1][2]

Figure 1. Regulation of the pmsCEAB Operon.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process that utilizes precursors from primary metabolism. The proposed pathway, based on the functions of the pmsCEAB gene products, is as follows:

-

Salicylic Acid Synthesis: The pathway begins with chorismate, an intermediate in the shikimate pathway. PmsC converts chorismate to isochorismate, which is then converted to salicylic acid by PmsB.[1][2]

-

Histamine Synthesis: PmsA, a histidine decarboxylase, converts the amino acid histidine into histamine.[1]

-

Assembly of this compound: PmsE, a putative siderophore synthetase, is thought to catalyze the final assembly of this compound by condensing salicylic acid and histamine.[1][2] The exact mechanism of this final condensation and the potential involvement of other uncharacterized enzymes are still under investigation.

Figure 2. Proposed Biosynthetic Pathway of this compound.

Quantitative Analysis of this compound and Salicylic Acid Production

The production of this compound and salicylic acid is significantly impacted by mutations within the pmsCEAB gene cluster. The following table summarizes the quantitative analysis of siderophore and salicylic acid production in wild-type P. fluorescens WCS374r and its mutants deficient in pmsA and pmsB.

| Strain | Relevant Genotype | This compound (Psm) Production (µg/mL) | Salicylic Acid (SA) Production (µg/mL) | Pseudobactin (Psb374) Production (relative units) |

| WCS374r | Wild-type | 12.5 ± 2.1 | 8.2 ± 1.5 | 100 ± 12 |

| 4A-1 | pmsA mutant | Not Detected | 9.1 ± 1.8 | 135 ± 15 |

| 4B-1 | pmsB mutant | Not Detected | Not Detected | 142 ± 18 |

Data adapted from Djavaheri et al. (2012). Values are means ± standard error.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of the pmsCEAB gene cluster. These protocols are synthesized from published literature and standard molecular biology techniques.

Tn5 Transposon Mutagenesis for Generation of pms Mutants

This protocol describes a triparental mating procedure for introducing a suicide plasmid carrying the Tn5 transposon into P. fluorescens WCS374 to generate random insertion mutants.

Figure 3. Workflow for Tn5 Mutagenesis.

Materials:

-

E. coli donor strain (e.g., S17-1) carrying the suicide vector pSUP2021 with the Tn5 transposon.

-

E. coli helper strain (e.g., HB101) with the helper plasmid pRK2013.

-

P. fluorescens WCS374 recipient strain.

-

LB agar and broth.

-

King's B (KB) agar and broth.

-

Appropriate antibiotics for selection (e.g., Kanamycin for Tn5, Rifampicin for WCS374r).

Procedure:

-

Culture Preparation: Grow overnight cultures of the donor, helper, and recipient strains in appropriate media with selective antibiotics at their optimal temperatures (37°C for E. coli, 28°C for P. fluorescens).

-

Cell Harvest and Washing: Pellet 1 mL of each culture by centrifugation. Wash the cell pellets twice with fresh, antibiotic-free LB broth to remove any residual antibiotics.

-

Mating: Resuspend the washed cell pellets in 100 µL of LB broth. On a sterile LB agar plate, spot 10 µL of the donor, 10 µL of the helper, and 20 µL of the recipient strains together. Gently mix the cell suspensions with a sterile loop.

-

Incubation: Incubate the mating plate overnight at 28°C.

-

Selection of Transconjugants: After incubation, scrape the mixed bacterial growth from the mating spot and resuspend it in 1 mL of sterile saline (0.85% NaCl). Plate serial dilutions of this suspension onto KB agar plates containing antibiotics to select for P. fluorescens that have received the Tn5 transposon (e.g., Kanamycin and Rifampicin). Incubate at 28°C for 48-72 hours.

-

Screening for Mutants: Individual colonies (transconjugants) are then screened for the desired phenotype (e.g., loss of this compound production) using appropriate assays, such as HPLC analysis of culture supernatants.

RT-qPCR for Analysis of pmsCEAB Gene Expression

This protocol outlines the steps for quantifying the expression of the pmsCEAB genes in P. fluorescens WCS374 under different iron conditions.

Figure 4. Workflow for RT-qPCR Analysis.

Materials:

-

P. fluorescens WCS374 cultures grown in iron-replete and iron-depleted media.

-

RNA extraction kit (e.g., QIAGEN RNeasy Mini Kit).

-

DNase I, RNase-free.

-

Reverse transcriptase kit (e.g., Invitrogen SuperScript III).

-

qPCR master mix (e.g., SYBR Green-based).

-

Gene-specific primers for pmsC, pmsE, pmsA, pmsB, and a housekeeping gene (e.g., gyrA).

-

qPCR instrument.

Procedure:

-

RNA Extraction: Harvest bacterial cells from cultures grown under high and low iron conditions. Extract total RNA using a commercial kit according to the manufacturer's instructions. Include an on-column DNase digestion step to remove contaminating genomic DNA.

-

cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcriptase kit with random hexamer primers.

-

qPCR: Set up qPCR reactions containing cDNA template, gene-specific forward and reverse primers, and SYBR Green master mix. Use a three-step cycling protocol: denaturation (e.g., 95°C for 15s), annealing (e.g., 60°C for 30s), and extension (e.g., 72°C for 30s) for 40 cycles.

-

Data Analysis: Determine the cycle threshold (Ct) values for each gene under each condition. Calculate the relative expression of the pmsCEAB genes using the ΔΔCt method, normalizing to the expression of a stably expressed housekeeping gene.

Purification and Quantification of this compound

This protocol describes a method for the purification and subsequent quantification of this compound from P. fluorescens WCS374 culture supernatants.

Materials:

-

Supernatant from a P. fluorescens WCS374 culture grown in iron-limited medium.

-

Solid-phase extraction (SPE) C18 cartridges.

-

Acetonitrile (ACN).

-

Methanol.

-

HPLC system with a C18 column and a UV detector.

-

This compound standard (if available).

Procedure:

-

Sample Preparation: Centrifuge the bacterial culture to pellet the cells. Filter the supernatant through a 0.22 µm filter to remove any remaining cells and debris.

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge by washing with methanol followed by deionized water.

-

Load the filtered supernatant onto the cartridge.

-

Wash the cartridge with deionized water to remove unbound compounds.

-

Elute the this compound with a stepwise gradient of acetonitrile in water (e.g., 40% ACN, then 100% ACN).[1]

-

-

HPLC Quantification:

-

Analyze the eluted fractions by reverse-phase HPLC on a C18 column.

-

Use a mobile phase gradient of acetonitrile and water with 0.1% trifluoroacetic acid.

-

Monitor the elution profile at a wavelength of 320 nm (or the determined absorption maximum for this compound).

-

Quantify the amount of this compound by comparing the peak area to a standard curve generated with a purified this compound standard.

-

Conclusion and Future Directions

The pmsCEAB gene cluster is a key determinant in the production of the siderophore this compound in Pseudomonas fluorescens WCS374. Its iron-regulated expression and the direct involvement of its gene products in the synthesis of both salicylic acid and the final this compound molecule highlight a sophisticated mechanism for iron acquisition and potentially for interaction with the plant host.

Future research should focus on several key areas:

-

Enzymatic Characterization: Detailed biochemical and structural studies of the PmsC, PmsE, PmsA, and PmsB proteins are needed to fully elucidate their catalytic mechanisms and substrate specificities.

-

Regulatory Network: A deeper understanding of the regulatory network controlling pmsCEAB expression, including the experimental validation of the predicted Fur boxes and the identification of any other regulatory elements, is crucial.

-

Role in Biocontrol: The precise contribution of this compound to the biocontrol activity of P. fluorescens WCS374, independent of salicylic acid, needs to be further investigated.

-

Drug Development: The enzymes of the this compound biosynthetic pathway could represent novel targets for the development of inhibitors that could potentiate the efficacy of existing antibiotics or act as standalone antimicrobial agents by disrupting iron acquisition in pathogenic bacteria.

This technical guide provides a solid foundation for researchers and professionals to delve into the fascinating biology of the pmsCEAB gene cluster and its product, this compound, paving the way for innovative applications in agriculture and medicine.

References

- 1. Analysis of the pmsCEAB Gene Cluster Involved in Biosynthesis of Salicylic Acid and the Siderophore this compound in the Biocontrol Strain Pseudomonas fluorescens WCS374 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. researchgate.net [researchgate.net]

- 4. Gene regulation of siderophore-mediated iron acquisition in Pseudomonas: not only the Fur repressor - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Iron Strait: A Technical Guide to Iron Acquisition in Pseudomonas aeruginosa

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate dance between pathogen and host, the battle for essential nutrients is a critical determinant of infectious disease outcomes. For the opportunistic pathogen Pseudomonas aeruginosa, a leading cause of hospital-acquired infections and a formidable threat to immunocompromised individuals, the acquisition of iron is a paramount survival strategy. The host environment presents a significant challenge, with the majority of iron sequestered in a biologically unavailable form as part of a defense mechanism known as nutritional immunity. To circumvent this, P. aeruginosa has evolved a sophisticated and redundant arsenal of iron uptake systems. This technical guide provides an in-depth exploration of the core mechanisms of iron acquisition by P. aeruginosa, focusing on siderophore-mediated uptake, heme acquisition, and direct ferrous iron transport. Detailed experimental protocols and visualizations of the intricate signaling pathways are provided to aid researchers in their investigation of this critical aspect of bacterial pathogenesis and to inform the development of novel antimicrobial strategies.

Siderophore-Mediated Iron Uptake

P. aeruginosa secretes two major siderophores, pyoverdine and pyochelin, which are small molecules with a high affinity for ferric iron (Fe³⁺). These siderophores scavenge iron from the environment and host iron-binding proteins, forming ferric-siderophore complexes that are subsequently recognized and internalized by specific outer membrane receptors.

The High-Affinity Pyoverdine System

Pyoverdine is the primary siderophore of P. aeruginosa, exhibiting an exceptionally high affinity for iron. Its production is tightly regulated by iron availability and a complex cell-surface signaling pathway.

Mechanism of Uptake:

-

Under iron-limiting conditions, P. aeruginosa synthesizes and secretes pyoverdine.

-

Pyoverdine chelates extracellular Fe³⁺ to form a ferri-pyoverdine complex.

-

This complex is recognized by the specific outer membrane transporter, FpvA.

-

The transport across the outer membrane is an energy-dependent process requiring the TonB-ExbB-ExbD complex, which transduces the proton motive force from the inner membrane.

-

Once in the periplasm, the iron is released from pyoverdine, a process that may involve reduction to ferrous iron (Fe²⁺).

-

The iron is then transported across the inner membrane into the cytoplasm.

Regulation of the Pyoverdine System: The expression of pyoverdine biosynthesis and uptake genes is controlled by a cell-surface signaling cascade initiated by the binding of ferri-pyoverdine to its receptor, FpvA. This interaction triggers a signal transduction pathway involving the anti-sigma factor FpvR and the extracytoplasmic function (ECF) sigma factors PvdS and FpvI. PvdS directs the transcription of pyoverdine biosynthesis genes, while FpvI controls the expression of the fpvA gene. This regulatory loop ensures that pyoverdine and its receptor are produced only when iron is scarce and the siderophore is present.[1][2][3]

The Low-Affinity Pyochelin System

Pyochelin is a secondary siderophore with a lower affinity for iron compared to pyoverdine. While less potent, it plays a significant role in iron acquisition, particularly in certain environments and stages of infection.

Mechanism of Uptake:

-

Pyochelin is synthesized and secreted in response to iron limitation.

-

It binds to extracellular Fe³⁺ to form a ferri-pyochelin complex.

-

The ferri-pyochelin complex is recognized by the specific outer membrane receptor, FptA.[4][5]

-

Similar to the pyoverdine system, transport across the outer membrane is TonB-dependent.

-

Following translocation into the periplasm, iron is released and transported into the cytoplasm.

Heme Acquisition Systems

In the host, a significant proportion of iron is sequestered within heme molecules in hemoproteins like hemoglobin. P. aeruginosa possesses two distinct systems for the utilization of heme as an iron source: the Phu (Pseudomonas heme utilization) and Has (heme assimilation system) systems.[6]

The Phu System

The Phu system is considered the major pathway for direct heme uptake.[6][7][8]

Mechanism of Uptake:

-

The outer membrane receptor PhuR directly binds to heme or hemoproteins.[9]

-

Heme is transported across the outer membrane into the periplasm in a TonB-dependent manner.

-

In the periplasm, the heme-binding protein PhuT shuttles heme to the inner membrane ABC transporter, PhuUV.

-

PhuUV transports heme across the inner membrane into the cytoplasm.

-

Once in the cytoplasm, the heme chaperone PhuS delivers heme to the heme oxygenase HemO.[7][9]

-

HemO degrades heme, releasing free iron, biliverdin, and carbon monoxide.[9]

The Has System

The Has system employs a secreted hemophore, HasA, to scavenge for heme. This system is also crucial for sensing extracellular heme and regulating heme uptake.[10][11][12][13]

Mechanism of Uptake and Signaling:

-

The hemophore HasA is secreted into the extracellular environment.

-

HasA binds to free heme or extracts it from hemoproteins.

-

The holo-HasA (heme-bound HasA) complex is recognized by the outer membrane receptor HasR.[10]

-

Binding of holo-HasA to HasR initiates a signaling cascade through the anti-sigma factor HasS and the ECF sigma factor HasI, leading to the upregulation of has operon expression.[10][11][12][13]

-

Heme is transferred from HasA to HasR and transported across the outer membrane.

-

Periplasmic transport to the inner membrane is mediated by the PhuT-PhuUV ABC transporter.[10][12]

-

Subsequent cytoplasmic trafficking and degradation mirror the Phu system.

Ferrous Iron Transport

In anaerobic or microaerobic environments, such as those found in biofilms and the lungs of cystic fibrosis patients, iron can exist in its more soluble ferrous (Fe²⁺) form. P. aeruginosa possesses the Feo system for the direct uptake of ferrous iron.[4][14][15]

Mechanism of Uptake:

-

Fe²⁺ is thought to diffuse across the outer membrane.

-

The inner membrane permease FeoB, along with the accessory proteins FeoA and FeoC, facilitates the transport of Fe²⁺ across the inner membrane into the cytoplasm.[14][15]

-

This process is independent of the TonB system.[16]

Quantitative Data on Iron Acquisition Systems

To facilitate a comparative analysis of the different iron acquisition systems, the following tables summarize key quantitative parameters.

| Siderophore System | Receptor | Ligand | Binding Affinity (Kd) | Reference |

| Pyoverdine | FpvA | Ferri-pyoverdine | ~10 nM (estimated) | [17] |

| Pyochelin | FptA | Ferri-pyochelin | 10 nM | [10][11][18][19] |

| Heme Uptake System | Receptor/Protein | Ligand | Binding Affinity (Kd) | Reference | | :--- | :--- | :--- | :--- | | Has System | HasR | Heme | 0.06 µM |[20] | | Phu System | PhuS | Heme | 0.2 µM |[7] | | Phu System | Holo-PhuS | Apo-HemO | 1.23 µM |[21] |

| Ferrous Iron Transport | Transporter | Ligand | Kinetic Parameters | Reference |

| Feo System | FeoB | Fe²⁺ | Vmax and Km not yet determined for P. aeruginosa | [22] |

Signaling and Regulatory Pathways

The acquisition of iron in P. aeruginosa is a tightly regulated process to ensure sufficient iron uptake for metabolic needs while avoiding iron-induced toxicity. The master regulator of iron homeostasis is the Ferric Uptake Regulator (Fur) protein.

Fur Regulatory Network

In iron-replete conditions, Fur, complexed with Fe²⁺, acts as a transcriptional repressor. It binds to specific DNA sequences known as "Fur boxes" in the promoter regions of iron-regulated genes, thereby inhibiting their transcription.[23][24][25][26] The consensus Fur box sequence in P. aeruginosa is GATAATGATAATCATTATC.[23] Genes repressed by Fur include those involved in the biosynthesis and uptake of pyoverdine and pyochelin, heme acquisition, and ferrous iron transport.[19]

References

- 1. High affinity iron uptake by pyoverdine in Pseudomonas aeruginosa involves multiple regulators besides Fur, PvdS, and FpvI - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Gene Expression Analysis in Bacteria by RT-qPCR | Springer Nature Experiments [experiments.springernature.com]

- 3. Inhibition of heme uptake in Pseudomonas aeruginosa by its hemophore (HasA(p)) bound to synthetic metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Pseudomonas aeruginosa adapts its iron uptake strategies in function of the type of infections [frontiersin.org]

- 5. Extracellular Haem Utilization by the Opportunistic Pathogen Pseudomonas aeruginosa and its Role in Virulence and Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Differential Contributions of the Outer Membrane Receptors PhuR and HasR to Heme Acquisition in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DSpace [archive.hshsl.umaryland.edu]

- 8. Pyochelin-mediated iron transport in Pseudomonas aeruginosa: involvement of a high-molecular-mass outer membrane protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. [PDF] The Pseudomonas aeruginosa Pyochelin-Iron Uptake Pathway and Its Metal Specificity | Semantic Scholar [semanticscholar.org]

- 11. Contributions of the heme coordinating ligands of the Pseudomonas aeruginosa outer membrane receptor HasR to extracellular heme sensing and transport - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Post-transcriptional regulation of the Pseudomonas aeruginosa heme assimilation system (Has) fine-tunes extracellular heme sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 13. DSpace [archive.hshsl.umaryland.edu]

- 14. Differential contributions of the outer membrane receptors PhuR and HasR to heme acquisition in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benjamin-bouvier.fr [benjamin-bouvier.fr]

- 16. The Pseudomonas aeruginosa Pyochelin-Iron Uptake Pathway and Its Metal Specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Iron-regulated transcription of the pvdA gene in Pseudomonas aeruginosa: effect of Fur and PvdS on promoter activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 19. Induced fit on heme binding to the Pseudomonas aeruginosa cytoplasmic protein (PhuS) drives interaction with heme oxygenase (HemO) - PMC [pmc.ncbi.nlm.nih.gov]

- 20. academic.oup.com [academic.oup.com]

- 21. journals.asm.org [journals.asm.org]

- 22. Ferric Uptake Regulator Fur Is Conditionally Essential in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Opening the Iron Box: Transcriptional Metalloregulation by the Fur Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. FpvIR Control of fpvA Ferric Pyoverdine Receptor Gene Expression in Pseudomonas aeruginosa: Demonstration of an Interaction between FpvI and FpvR and Identification of Mutations in Each Compromising This Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Iron uptake with ferripyochelin and ferric citrate by Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

Beyond P. fluorescens: A Technical Guide to Alternative Natural Producers of Pseudomonine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudomonine, a siderophore with a unique isoxazolidone structure, has garnered significant interest for its potential applications in iron chelation therapy and as a drug delivery vehicle. While Pseudomonas fluorescens is a well-documented producer of this secondary metabolite, a comprehensive understanding of its production in other natural sources is crucial for expanding its therapeutic and biotechnological potential. This technical guide provides an in-depth exploration of known natural producers of this compound beyond P. fluorescens, focusing on Pseudomonas entomophila and Pseudomonas putida. It offers a consolidated resource on the quantitative production, detailed experimental protocols for isolation and analysis, and the regulatory signaling pathways governing its biosynthesis in these alternative hosts.

Natural Producers of this compound

Recent research and genomic analyses have identified other Pseudomonas species capable of producing this compound. This guide focuses on two such notable producers:

-

Pseudomonas entomophila : An entomopathogenic bacterium, P. entomophila has been shown to possess the genetic machinery for this compound biosynthesis. Its production of this siderophore may play a role in its virulence and interaction with its insect hosts.

-

Pseudomonas putida : A metabolically versatile soil bacterium, various strains of P. putida are known to produce a range of secondary metabolites, including siderophores. The presence of the this compound biosynthetic gene cluster in some P. putida strains makes it a promising candidate for scalable production.

Quantitative Production of this compound

Quantitative data on this compound production from P. entomophila and P. putida is not as extensively documented as for P. fluorescens. However, based on available literature, the following table summarizes the key parameters influencing its production. It is important to note that yields can vary significantly depending on the specific strain, culture conditions, and analytical methods used.

| Producer Organism | Culture Medium | Key Culture Conditions | Reported Yield/Concentration | Analytical Method |

| Pseudomonas putida | Iron-deficient minimal media (e.g., M9, Succinate medium) | Aerobic, 25-30°C, shaking (200-250 rpm) | Data not consistently reported in molar or mass units. Production is often inferred from siderophore activity assays (e.g., CAS assay). | Chrome Azurol S (CAS) Assay, HPLC, LC-MS |

| Pseudomonas entomophila | Iron-deficient minimal media (e.g., M9, LB broth) | Aerobic, 28-30°C, shaking | Data not consistently reported in molar or mass units. Production is linked to virulence factor expression. | Gene expression analysis (qRT-PCR), LC-MS |

Note: The lack of standardized reporting for this compound concentration highlights a critical gap in the current research landscape. The protocols outlined in this guide aim to facilitate more consistent and comparable quantitative analyses in future studies.

Experimental Protocols

This section provides detailed methodologies for the cultivation of P. entomophila and P. putida, and the subsequent isolation, purification, and quantification of this compound.

Cultivation for this compound Production

Objective: To grow Pseudomonas entomophila or Pseudomonas putida under iron-limiting conditions to induce siderophore production.

Materials:

-

Selected bacterial strain (P. entomophila or P. putida)

-

Iron-deficient minimal medium (e.g., M9 salts medium supplemented with a carbon source like glucose or succinate)

-

Trace metal solution (without iron)

-

Sterile flasks and culture tubes

-

Incubator shaker

Protocol:

-

Prepare the iron-deficient minimal medium. All glassware should be acid-washed to remove trace iron.

-

Inoculate a starter culture of the selected Pseudomonas strain in a rich medium (e.g., LB broth) and grow overnight at the optimal temperature (28-30°C) with shaking.

-

Wash the cells from the starter culture twice with sterile, iron-free saline solution to remove any residual iron and rich media components.

-

Inoculate the iron-deficient minimal medium with the washed cells to an initial OD600 of 0.05-0.1.

-

Incubate the culture at the optimal temperature with vigorous shaking (200-250 rpm) for 24-72 hours.

-

Monitor bacterial growth by measuring the optical density at 600 nm.

-

Harvest the culture supernatant by centrifugation at 10,000 x g for 20 minutes at 4°C. The supernatant contains the secreted siderophores, including this compound.

Isolation and Purification of this compound

Objective: To isolate and purify this compound from the culture supernatant.

Materials:

-

Culture supernatant

-

Amberlite XAD-4 or XAD-16 resin

-

Methanol

-

Rotary evaporator

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

-

Acetonitrile

-

Formic acid or Trifluoroacetic acid (TFA)

-

Lyophilizer

Protocol:

-

Solid Phase Extraction (SPE):

-

Acidify the cell-free supernatant to pH 2.0 with concentrated HCl.

-

Pass the acidified supernatant through a column packed with Amberlite XAD-4 or XAD-16 resin.

-

Wash the column with two bed volumes of deionized water to remove salts and other hydrophilic impurities.

-

Elute the bound siderophores with methanol.

-

-

Concentration:

-

Concentrate the methanolic eluate using a rotary evaporator at 40°C until a viscous residue is obtained.

-

-

Reversed-Phase HPLC Purification:

-

Dissolve the concentrated residue in a minimal volume of the initial mobile phase (e.g., 95% water, 5% acetonitrile, 0.1% formic acid).

-

Filter the sample through a 0.22 µm syringe filter.

-

Inject the filtered sample onto a semi-preparative C18 HPLC column.

-

Elute with a linear gradient of acetonitrile in water (both containing 0.1% formic acid), for example, from 5% to 95% acetonitrile over 40 minutes.

-

Monitor the elution profile at a wavelength of 310 nm (the characteristic absorbance maximum for the this compound chromophore).

-

Collect the fractions corresponding to the this compound peak.

-

-

Lyophilization:

-

Pool the pure fractions and lyophilize to obtain purified this compound as a powder.

-

Quantification of this compound

Objective: To determine the concentration of this compound in a sample.

Method 1: Chrome Azurol S (CAS) Assay (Semi-Quantitative)

The CAS assay is a universal method for detecting and semi-quantifying siderophores based on their ability to chelate iron from the CAS-iron complex, leading to a color change.

Method 2: High-Performance Liquid Chromatography (HPLC)

Materials:

-

Purified this compound standard of known concentration

-

HPLC system with a C18 column and a UV-Vis or Diode Array Detector (DAD)

-

HPLC-grade acetonitrile and water

-

Formic acid or TFA

Protocol:

-

Prepare a standard curve by injecting known concentrations of the purified this compound standard onto the HPLC system.

-

Use the same chromatographic conditions as described in the purification protocol.

-

Calculate the peak area for each standard concentration.

-

Plot a calibration curve of peak area versus concentration.

-

Prepare the unknown sample (e.g., culture supernatant) by filtering it through a 0.22 µm syringe filter.

-

Inject the unknown sample onto the HPLC system.

-

Determine the peak area of this compound in the unknown sample.

-

Calculate the concentration of this compound in the sample using the standard curve.

Method 3: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides a highly sensitive and specific method for the quantification of this compound, especially in complex matrices. The method involves separating this compound by HPLC and then detecting it by mass spectrometry, often using selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for high specificity and sensitivity.

Signaling Pathways and Regulation

The biosynthesis of this compound is a tightly regulated process, primarily controlled by iron availability and global regulatory networks.

Iron Regulation

The production of this compound, like other siderophores, is induced under iron-limiting conditions. This regulation is primarily mediated by the Ferric Uptake Regulator (Fur) protein. In the presence of sufficient iron, the Fe²⁺-Fur complex binds to specific DNA sequences called "Fur boxes" in the promoter regions of siderophore biosynthetic genes, repressing their transcription. Under iron starvation, Fur is inactive, allowing for the transcription of these genes.

Caption: Iron-dependent regulation of this compound biosynthesis.

GacS/GacA Two-Component System

The GacS/GacA two-component system is a global regulator of secondary metabolism and virulence in many Pseudomonas species. In P. entomophila, the GacS/GacA system is known to control the production of various extracellular factors, and it is likely that it also influences this compound biosynthesis, although direct evidence is still emerging. The sensor kinase GacS responds to an unknown signal, autophosphorylates, and then transfers the phosphate group to the response regulator GacA. Phosphorylated GacA then activates the transcription of small regulatory RNAs (sRNAs) which, in turn, relieve the translational repression of target genes, including those involved in secondary metabolite production.

Caption: The GacS/GacA regulatory cascade influencing secondary metabolism.

Pseudomonas Virulence Factor (Pvf) Signaling Pathway in P. entomophila

In P. entomophila, a distinct signaling pathway involving the pvf gene cluster has been identified as a key regulator of virulence. This pathway is thought to control the production of various secondary metabolites, and there is evidence to suggest it may influence siderophore biosynthesis or transport. The pvf genes are involved in the synthesis of a yet-to-be-fully-characterized signaling molecule. This molecule appears to act in a quorum-sensing-like manner to regulate the expression of virulence factors, potentially including this compound.

Caption: The Pvf signaling pathway in P. entomophila.

Experimental Workflow Overview

The following diagram provides a high-level overview of the experimental workflow for the study of this compound from alternative producers.

Caption: General experimental workflow for this compound research.

Conclusion and Future Outlook

Pseudomonas entomophila and Pseudomonas putida represent valuable, yet underexplored, sources of the siderophore this compound. This guide provides a foundational framework for researchers to delve into the study of this compound from these alternative producers. The provided protocols, adapted from established methods for siderophore research, offer a starting point for robust and reproducible investigations.

Future research should focus on:

-

Strain Screening and Optimization: Identifying high-producing strains of P. entomophila and P. putida and optimizing culture conditions to maximize this compound yield.

-

Quantitative Analysis: Establishing and validating standardized methods for the accurate quantification of this compound to enable meaningful comparisons across different studies.

-

Regulatory Network Elucidation: Further investigating the intricate regulatory networks, including the GacS/GacA and Pvf systems, to understand their precise roles in controlling this compound biosynthesis.

-

Bioactivity and Applications: Exploring the biological activities of this compound from these alternative sources and evaluating their potential in various biomedical and biotechnological applications.

By expanding our knowledge of this compound production beyond P. fluorescens, the scientific community can unlock the full potential of this fascinating and promising natural product.

The Evolutionary Significance of Pseudomonine in Pseudomonas: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iron is an essential micronutrient for virtually all life, yet its bioavailability in many environments is extremely limited. To overcome this challenge, bacteria have evolved sophisticated iron acquisition systems, including the production of high-affinity iron-chelating molecules known as siderophores. The genus Pseudomonas, renowned for its metabolic versatility and adaptability, produces a diverse array of siderophores. Among these is pseudomonine, a secondary siderophore with a unique isoxazolidone structure. This technical guide provides an in-depth exploration of the evolutionary significance of this compound in Pseudomonas. It covers its biosynthesis, the genetic regulation of its production, its role in iron acquisition, and its broader ecological and evolutionary implications. Detailed experimental protocols for the study of this compound and a summary of available quantitative data are also presented to facilitate further research in this area.

Introduction: The Iron Problem and the Rise of Siderophores

Iron is a critical cofactor for numerous essential enzymes involved in cellular respiration, DNA synthesis, and various metabolic pathways.[1] However, in aerobic environments at physiological pH, iron predominantly exists in the insoluble ferric (Fe³⁺) state, making it largely inaccessible to microorganisms.[2] To survive and thrive in such iron-limited conditions, bacteria have developed intricate strategies to acquire this vital element.[2]

One of the most common and well-studied mechanisms is the secretion of siderophores. These low-molecular-weight molecules are produced by bacteria and released into the extracellular environment to scavenge ferric iron with high affinity.[2] The resulting ferric-siderophore complex is then recognized by specific receptors on the bacterial cell surface and transported into the cell.[2]

The genus Pseudomonas is particularly adept at iron acquisition, employing a variety of strategies including the production of multiple siderophores.[3] The primary siderophore in many fluorescent Pseudomonas species is pyoverdine, a high-affinity siderophore.[2] However, many strains also produce secondary siderophores, such as this compound, which often have a lower affinity for iron.[2] The production of multiple siderophores raises intriguing questions about their distinct evolutionary advantages and ecological roles.

This compound: A Unique Siderophore

Chemical Structure

This compound is an isoxazolidone-containing siderophore.[4] Its chemical formula is C₁₆H₁₈N₄O₄.[5][6] The structure of this compound includes a salicyl group, which is a common iron-chelating moiety in other siderophores like pyochelin.[7][8]

Biosynthesis of this compound

The biosynthesis of this compound in Pseudomonas fluorescens WCS374 is governed by the pmsCEAB gene cluster.[9][10][11] This cluster contains genes encoding enzymes with homology to those involved in chorismate utilization and siderophore biosynthesis.[9][11]

-

pmsC and pmsB : The products of these genes show homology to chorismate-utilizing enzymes, suggesting their role in the synthesis of the salicylic acid (SA) moiety of this compound.[9][11]

-

pmsE : This gene encodes a protein with strong similarity to enzymes involved in the biosynthesis of other siderophores.[9][11]

-

pmsA : This gene is a putative histidine decarboxylase.[9][11]

The pmsCEAB genes are cotranscribed, and their expression is regulated by iron availability; expression is induced under low-iron conditions.[12]

Evolutionary Significance of this compound

The production of secondary siderophores like this compound is not merely redundant. It represents a nuanced evolutionary strategy that provides Pseudomonas with a competitive edge in complex environments.

A "Public Good" and the Dynamics of Social Evolution

Siderophores are considered "public goods" because, once secreted, they can be utilized by any cell in the vicinity that possesses the appropriate receptor, including individuals that do not produce the siderophore themselves ("cheaters").[1] The evolutionary dynamics of siderophore production are a classic example of microbial social evolution.[1] The cost of producing siderophores can be exploited by non-producing mutants, which can lead to a decrease in the overall fitness of the population in iron-limited environments.[1]

Ecological Niche Specialization

The production of multiple siderophores with different affinities for iron may allow Pseudomonas to adapt to a wider range of iron availability. Pyoverdine, with its high affinity, is likely advantageous in severely iron-limited environments. This compound, with its presumed lower affinity, might be more cost-effective to produce under moderately iron-limiting conditions. This "division of labor" among siderophores could contribute to the ecological success of Pseudomonas in diverse niches, such as the rhizosphere.[3][9][13][14][15][16][17][18]

Interspecies Competition

The ability to produce a unique siderophore like this compound can also be a strategy for interspecies competition.[4][5][14][19][20] If competing bacteria lack the specific receptor for this compound, the producing strain gains an exclusive advantage in accessing the iron chelated by it. This can be a powerful mechanism for outcompeting other microorganisms in the same ecological niche.

This compound as a Signaling Molecule

Beyond its role in iron acquisition, there is growing evidence that siderophores can act as signaling molecules, influencing gene expression and even virulence.[1][6][21][22] While this role has been more extensively studied for other siderophores, it is plausible that this compound could also have signaling functions, further contributing to the complex regulatory networks in Pseudomonas.

Quantitative Data on this compound

Table 1: this compound Production under Varying Iron Concentrations

| Pseudomonas Strain | Iron (Fe³⁺) Concentration (µM) | This compound Production (µg/mL) |

| P. fluorescens WCS374 | 0 (Iron-depleted) | Data not available |

| 1 | Data not available | |

| 10 | Data not available | |

| 100 (Iron-replete) | Data not available |

Table 2: Iron Binding Affinity of this compound

| Siderophore | Stability Constant (log K) for Fe³⁺ | Reference |

| This compound | Data not available | |

| Pyoverdine | ~32 | [4] |

| Pyochelin | ~24 | [2] |

| Enterobactin | 49 | [23] |

| Desferrioxamine B | 30.6 | [23] |

Table 3: Regulation of pms Gene Expression by Iron

| Gene | Condition | Fold Change in Expression (vs. Iron-Replete) | Method | Reference |

| pmsC | Low Iron | Qualitatively shown to be upregulated | RT-PCR | [12] |

| pmsE | Low Iron | Qualitatively shown to be upregulated | RT-PCR | [12] |

| pmsA | Low Iron | Qualitatively shown to be upregulated | RT-PCR | [12] |

| pmsB | Low Iron | Qualitatively shown to be upregulated | RT-PCR | [12] |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the study of this compound.

Detection and Quantification of Siderophores using the Chrome Azurol S (CAS) Assay

The CAS assay is a universal colorimetric method for detecting and quantifying siderophores. It is based on the competition for iron between the siderophore and the dye chrome azurol S.

Materials:

-

Chrome Azurol S (CAS)

-

Hexadecyltrimethylammonium bromide (HDTMA)

-

FeCl₃·6H₂O

-

Piperazine-N,N′-bis(2-ethanesulfonic acid) (PIPES) buffer

-

Bacterial culture supernatant

Protocol:

-

Preparation of CAS Assay Solution:

-

Dissolve 60.5 mg of CAS in 50 mL of deionized water.

-

Dissolve 72.9 mg of HDTMA in 40 mL of deionized water.

-

Prepare a 1 mM FeCl₃ solution in 10 mM HCl.

-

Mix the CAS and FeCl₃ solutions. While stirring, slowly add the HDTMA solution.

-

Autoclave a 1 M PIPES buffer (pH 6.8) and let it cool.

-

Add the PIPES buffer to the CAS/FeCl₃/HDTMA mixture to a final volume of 100 mL.

-

-